
Bengamide B
描述
Bengamide B is a potent inhibitor of NF-κB activation . It decreases IκBα phosphorylation, attenuates LPS-induced nitric oxide production, and suppresses the expression of TNF-α, IL-6, and MCP . It also suppresses the proliferation of HeLa and HCT116 cells . Bengamide B has anti-inflammatory and antitumor properties .
Synthesis Analysis
Bengamide B was first reported in 1986 from the sponge Jaspis cf. coriacea . In 2005, a terrestrial Gram-negative bacterium, Myxococcus virescens, was added as a source for bengamides . The bengamides have driven inspirational studies and will remain relevant for future research .
Molecular Structure Analysis
The bengamides are headed by bengamide A(C 31 H 56 N 2 O 8) and bengamide B . The bengamides and bengazoles, whose first members were discovered in 1986, represent unique natural products .
Chemical Reactions Analysis
Bengamide B has been identified as potential antibiotics by their impressive biological activities against various drug-resistant bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus . The bengamides have been identified as potential antibiotics by their impressive biological activities against various drug-resistant bacteria .
Physical And Chemical Properties Analysis
Bengamide B has a molecular weight of 598.81 and a chemical formula of C 32 H 58 N 2 O 8 . It is soluble to 1 mg/ml in DMSO .
科学研究应用
Antibiotic Against Drug-Resistant Bacteria
Bengamide B has been identified as a potential antibiotic due to its impressive biological activities against various drug-resistant bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus . It has shown promise in the development of new antibiotics, especially in the fight against drug-resistant bacteria .
Antitumor Properties
Bengamide B has outstanding antitumor properties. Its unique mechanism of action and unprecedented molecular structures have prompted intense research activity directed towards its total syntheses, analogue design, and biological evaluations for its development as new anticancer agents .
Inhibitor of MetAP Enzymes
Bengamide B has been evaluated for its inhibitory capacity against purified MetAP enzymes derived from M. tuberculosis (Mt MeAP1c), E. faecalis (Ef MeAP1b) and human MetAP (Hs MeAP1b). It has proven to be a highly potent inhibitor for these three enzymes .
Modulator of Proteasome Activity
Bengamide B has the ability to modulate proteasome activity, which plays a role in cellular regulation by controlling protein degradation . This activity suggests utility in studying cellular processes that rely on protein turnover, such as cell cycle progression, signal transduction, and stress responses .
Inhibitor of NF-κB Activation
Bengamide B is a potent inhibitor of NF-κB activation . It decreases IκBα phosphorylation, which plays a crucial role in the immune response to infection .
Anti-Inflammatory Properties
Bengamide B attenuates LPS-induced nitric oxide production and expression of TNF-α, IL-6 and MCP . This suggests that it has potential anti-inflammatory properties .
作用机制
Target of Action
Bengamide B is a potent inhibitor of Methionine Aminopeptidases (MetAPs) . MetAPs are enzymes that play a crucial role in protein synthesis by removing the methionine residue from newly synthesized proteins. Bengamide B has shown significant inhibitory activity against MetAP enzymes derived from Mycobacterium tuberculosis (Mt MeAP1c), Enterococcus faecalis (Ef MeAP1b), and human MetAP (Hs MeAP1b) . Additionally, Bengamide B is also a potent inhibitor of NF-κB activation , a protein complex that controls transcription of DNA, cytokine production, and cell survival.
Mode of Action
Bengamide B interacts with its targets, primarily MetAPs, and inhibits their activity . This inhibition is likely due to interference with methionine aminopeptidase activity . The compound’s interaction with NF-κB leads to a decrease in IκBα phosphorylation , thereby inhibiting the activation of NF-κB.
Biochemical Pathways
The inhibition of MetAPs by Bengamide B affects the protein synthesis pathway, specifically the step involving the removal of the methionine residue from newly synthesized proteins . The inhibition of NF-κB activation impacts various cellular processes, including inflammation and immune response, by altering the transcription of DNA .
Result of Action
The primary result of Bengamide B’s action is the inhibition of growth in various organisms. It has shown impressive biological activities against drug-resistant bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus . It also suppresses the proliferation of certain human cell lines . Furthermore, it has been found to reduce intracellular replication of M. tuberculosis .
Action Environment
The action, efficacy, and stability of Bengamide B can be influenced by various environmental factors. For instance, the compound’s effectiveness against Mycobacterium tuberculosis suggests that it can function effectively within the harsh environment that this bacterium inhabits . .
安全和危害
未来方向
属性
IUPAC Name |
[(3S,6S)-1-methyl-7-oxo-6-[[(E,2R,3R,4S,5R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58N2O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)42-24-19-20-25(32(40)34(4)22-24)33-31(39)30(41-5)29(38)28(37)26(35)21-18-23(2)3/h18,21,23-26,28-30,35,37-38H,6-17,19-20,22H2,1-5H3,(H,33,39)/b21-18+/t24-,25-,26+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRKTXMXGDERHT-UCDUEDMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)N(C1)C)NC(=O)C(C(C(C(C=CC(C)C)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H](C(=O)N(C1)C)NC(=O)[C@@H]([C@@H]([C@H]([C@@H](/C=C/C(C)C)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bengamide B | |
CAS RN |
104947-69-5 | |
| Record name | Bengamide B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104947695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



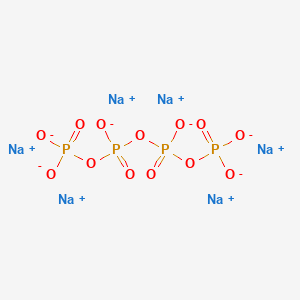
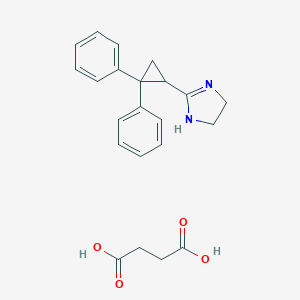
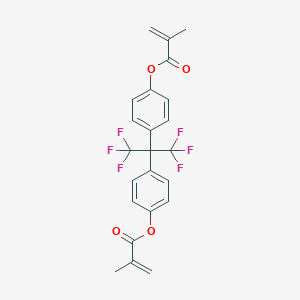
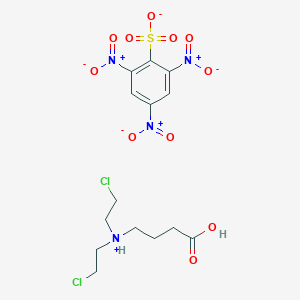

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)
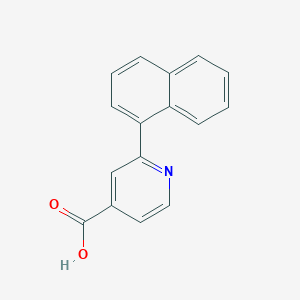
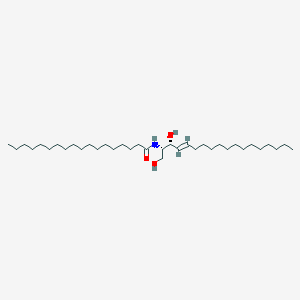
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)
![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)
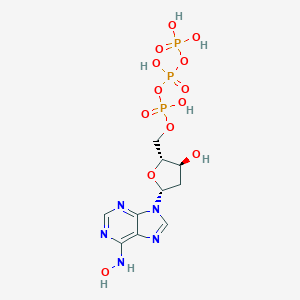
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)
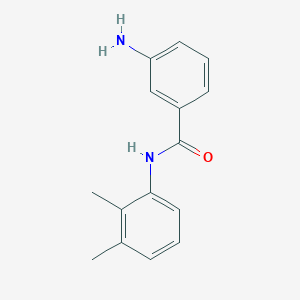
![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)